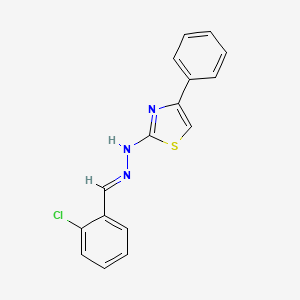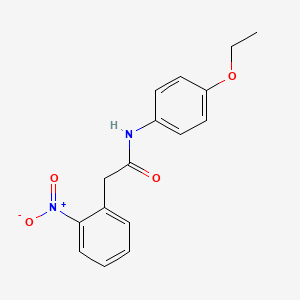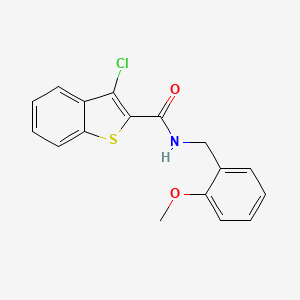
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is not fully understood, but several studies have suggested that it acts by targeting specific proteins and pathways involved in disease progression. In cancer cells, 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide induces changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells.
In viral infections, 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has also been found to inhibit the entry of viral particles into host cells, thereby preventing viral infection.
Biochemical and Physiological Effects:
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In viral infections, 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to inhibit viral replication and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some of the future directions for 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide research include:
1. Clinical trials to evaluate the safety and efficacy of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide in humans.
2. Studies to investigate the pharmacokinetics and pharmacodynamics of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide in vivo.
3. Development of novel formulations of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide to improve its solubility and bioavailability.
4. Studies to investigate the potential of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide in combination therapy with other anticancer or antiviral agents.
5. Investigation of the molecular mechanisms underlying the anticancer and antiviral activity of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide.
In conclusion, 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is a promising compound that has shown potential therapeutic applications in various diseases. Its high purity and yield, as well as its potent anticancer, antiviral, and anti-inflammatory properties, make it an attractive candidate for further research. With continued research, 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide may prove to be a valuable addition to the arsenal of drugs used to treat cancer and viral infections.
合成方法
The synthesis of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 2-methoxybenzylamine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide. This synthesis method has been reported in several scientific articles and has been found to yield high purity and yield of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide.
科学研究应用
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is in the treatment of cancer. Several studies have shown that 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and pathways involved in cancer progression.
In addition to its anticancer activity, 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has also been studied for its antiviral and anti-inflammatory properties. 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been found to inhibit the replication of several viruses, including HIV, influenza, and hepatitis B virus. 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-21-13-8-4-2-6-11(13)10-19-17(20)16-15(18)12-7-3-5-9-14(12)22-16/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXYFBKSUOIHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

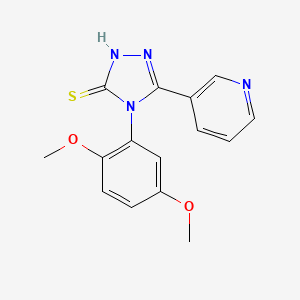

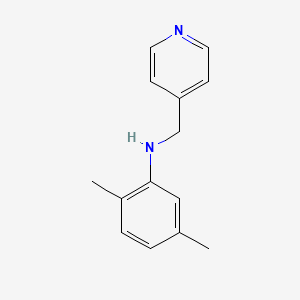
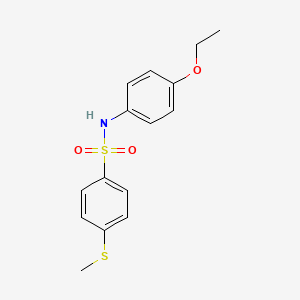
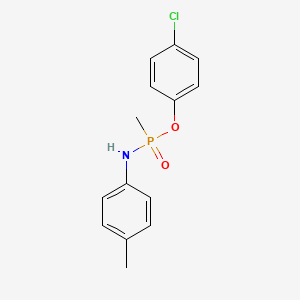
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
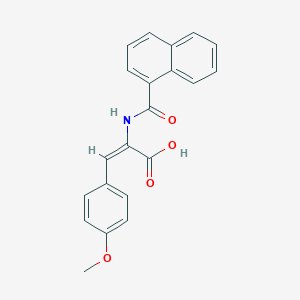
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
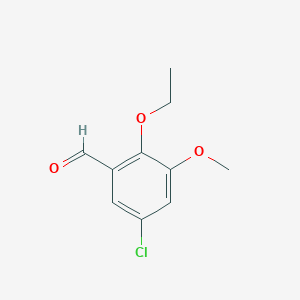
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
